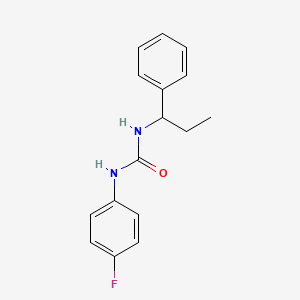![molecular formula C22H18N2O7 B5361728 2-{2-[4-(acetyloxy)-3-methoxy-5-nitrophenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5361728.png)
2-{2-[4-(acetyloxy)-3-methoxy-5-nitrophenyl]vinyl}-8-quinolinyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{2-[4-(acetyloxy)-3-methoxy-5-nitrophenyl]vinyl}-8-quinolinyl acetate, also known as AM580, is a synthetic compound that belongs to the retinoid family. It has been extensively studied for its potential applications in cancer treatment and other diseases.
作用机制
2-{2-[4-(acetyloxy)-3-methoxy-5-nitrophenyl]vinyl}-8-quinolinyl acetate exerts its effects by binding to and activating retinoic acid receptor alpha (RARα), a nuclear receptor that regulates gene expression. Activation of RARα leads to the upregulation of genes involved in apoptosis, cell cycle arrest, and differentiation. This compound has been shown to selectively activate RARα, leading to its anticancer effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as Bax and downregulating anti-apoptotic genes such as Bcl-2. It has also been shown to induce cell cycle arrest at the G1 phase, leading to the inhibition of cancer cell proliferation. In addition, this compound has been shown to induce differentiation of cancer cells, leading to their reduced malignancy.
实验室实验的优点和局限性
2-{2-[4-(acetyloxy)-3-methoxy-5-nitrophenyl]vinyl}-8-quinolinyl acetate has several advantages for lab experiments. It is a highly selective RARα agonist, which allows for the study of the specific effects of RARα activation. It is also stable and easy to synthesize, which makes it readily available for research purposes. However, this compound has some limitations as well. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its effects may be influenced by the presence of other retinoids or RARα agonists, which can complicate data interpretation.
未来方向
There are several future directions for the study of 2-{2-[4-(acetyloxy)-3-methoxy-5-nitrophenyl]vinyl}-8-quinolinyl acetate. One direction is to investigate its potential applications in combination therapy with other anticancer drugs. Another direction is to study its effects on cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of this compound on cancer cells and other diseases. Finally, the development of more water-soluble analogs of this compound could improve its efficacy and ease of use in lab experiments.
合成方法
2-{2-[4-(acetyloxy)-3-methoxy-5-nitrophenyl]vinyl}-8-quinolinyl acetate is synthesized by reacting 5-nitro-4-(acetyloxy)-3-methoxybenzaldehyde with 8-quinolinecarboxylic acid in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene or xylene. The resulting product is purified by column chromatography to obtain pure this compound.
科学研究应用
2-{2-[4-(acetyloxy)-3-methoxy-5-nitrophenyl]vinyl}-8-quinolinyl acetate has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition to cancer, this compound has been studied for its potential applications in other diseases such as psoriasis and Alzheimer's disease.
属性
IUPAC Name |
[2-[(E)-2-(4-acetyloxy-3-methoxy-5-nitrophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O7/c1-13(25)30-19-6-4-5-16-8-10-17(23-21(16)19)9-7-15-11-18(24(27)28)22(31-14(2)26)20(12-15)29-3/h4-12H,1-3H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHODNIQXUVWFHX-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC(=C(C(=C3)OC)OC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC(=C(C(=C3)OC)OC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

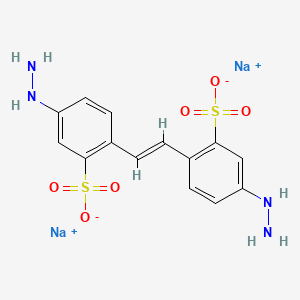
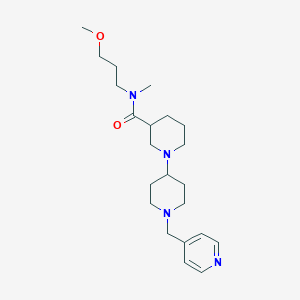

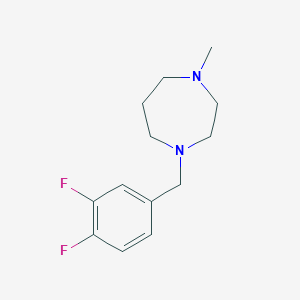
![3-{[4-(2-chlorobenzyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5361674.png)
![3-[(2-phenoxyacetyl)amino]phenyl acetate](/img/structure/B5361681.png)
![4-(2,4-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5361682.png)
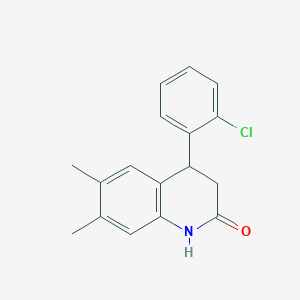
![2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 3,4-dimethoxybenzoate](/img/structure/B5361690.png)
![7-(3-chloro-2-methylphenyl)-2-cyclohexylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5361691.png)
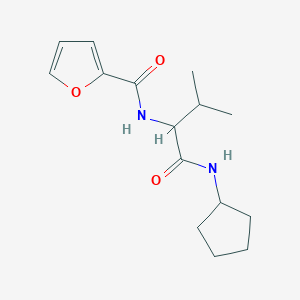
![3-[(dimethylamino)methyl]-1-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-3-pyrrolidinol](/img/structure/B5361700.png)
![7-(1,3-benzothiazol-2-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5361723.png)
